molecular formula C10H9BrN2O2 B8703471 2-(4-Bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole CAS No. 911062-25-4

2-(4-Bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B8703471
CAS No.: 911062-25-4
M. Wt: 269.09 g/mol
InChI Key: NXYZRDXESUDENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

911062-25-4

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H9BrN2O2/c1-6-12-13-10(15-6)8-4-3-7(11)5-9(8)14-2/h3-5H,1-2H3

InChI Key

NXYZRDXESUDENA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N′-Acetyl-4-bromo-2-methoxybenzohydrazide (720 mg, 2.51 mmol) and Burgess' Reagent (896 mg, 3.76 mmol) were dissolved in 10 ml of THF and stirred in the microwave at 120° C. for 30 minutes. The reaction was diluted with brine and extracted three times with EtOAc. Organics were combined, dried over sodium sulfate, and concentrated under reduced pressure to a yellow oil. Chromatography on silica gel (0-50% EtOAc/DCM) gave a yellow solid (465 mg, 1.73 mmol, 69%).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
69%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.